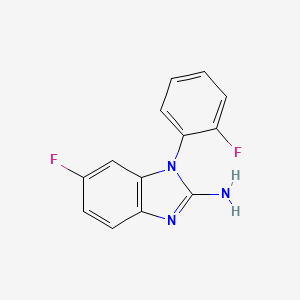

6-Fluoro-1-(2-fluorophenyl)-1H-1,3-benzodiazol-2-amine

CAS No.:

Cat. No.: VC17798993

Molecular Formula: C13H9F2N3

Molecular Weight: 245.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H9F2N3 |

|---|---|

| Molecular Weight | 245.23 g/mol |

| IUPAC Name | 6-fluoro-1-(2-fluorophenyl)benzimidazol-2-amine |

| Standard InChI | InChI=1S/C13H9F2N3/c14-8-5-6-10-12(7-8)18(13(16)17-10)11-4-2-1-3-9(11)15/h1-7H,(H2,16,17) |

| Standard InChI Key | ZYNNSJCFRXHOBR-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C(=C1)N2C3=C(C=CC(=C3)F)N=C2N)F |

Introduction

Chemical Structure and Molecular Properties

Core Architecture and Substituent Effects

6-Fluoro-1-(2-fluorophenyl)-1H-1,3-benzodiazol-2-amine features a benzimidazole backbone—a bicyclic system comprising fused benzene and imidazole rings. The fluorine atoms at the 6-position of the benzimidazole and the 2-position of the pendant phenyl group introduce steric and electronic modifications that influence reactivity and intermolecular interactions. The hydrobromide salt form enhances solubility in polar solvents, a critical factor for in vitro assays.

Table 1: Key Molecular Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₃H₁₀BrF₂N₃ | |

| Molecular Weight | 326.14 g/mol | |

| IUPAC Name | 6-fluoro-1-(2-fluorophenyl)benzimidazol-2-amine; hydrobromide | |

| Canonical SMILES | C1=CC=C(C(=C1)N2C3=C(C=CC(=C3)F)N=C2N)F.Br |

Comparative Analysis with Analogues

The free base form (CAS No. 1456420-43-1) lacks the hydrobromide counterion, reducing its molecular weight to 245.23 g/mol. This difference impacts crystallinity and solubility, with the salt form preferentially used in aqueous experimental systems. Structural analogues, such as 1-ethyl-6-fluoro-1H-benzodiazol-2-amine (CID 62377002), demonstrate how alkyl versus aryl substitutions at the 1-position modulate electronic profiles and biological target affinity .

Synthesis and Preparation

General Synthetic Strategy

Physicochemical and Spectroscopic Characteristics

Solubility and Stability

The hydrobromide salt exhibits enhanced aqueous solubility compared to the free base, facilitating formulation for biological testing. Storage recommendations for analogous compounds suggest maintaining temperatures between 2–8°C in anhydrous, light-protected environments to prevent decomposition.

Spectroscopic Fingerprints

-

Mass Spectrometry: Predicted adducts include [M+H]⁺ at m/z 327.04 and [M+Na]⁺ at m/z 349.02, with collision cross-sections aiding structural validation.

-

NMR: Expected aromatic proton resonances in the δ 7.0–8.5 ppm range, with ¹⁹F NMR signals near δ -110 ppm (aryl-F) and δ -160 ppm (benzimidazole-F).

| Supplier | Purity | Packaging | Price Range (USD/g) |

|---|---|---|---|

| Changzhou Hopschain | >98% | 1–50 kg | $150–$300 |

| Biosynth | >95% | 100 mg–10 g | $450–$650 |

Challenges and Future Perspectives

Synthetic Optimization

Current routes suffer from low yields (<40%) in the cyclization step. Future work could explore microwave-assisted synthesis or organocatalytic methods to improve efficiency.

Biological Profiling

Despite structural promise, no public data exist on this compound’s toxicity, pharmacokinetics, or target engagement. Prioritized assays should include:

-

Cytochrome P450 inhibition screening

-

In vitro cytotoxicity (e.g., HepG2, HEK293 cells)

-

Solubility-permeability balance studies

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume